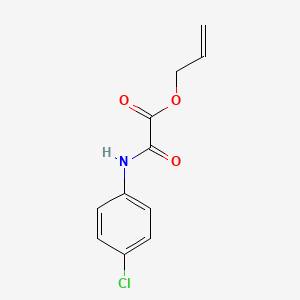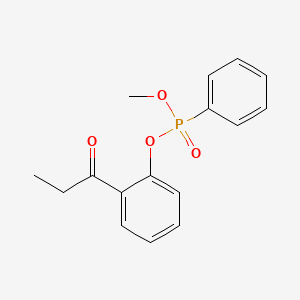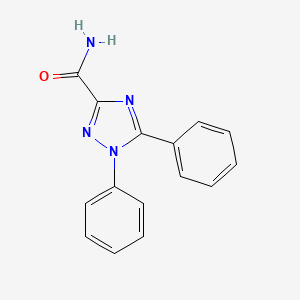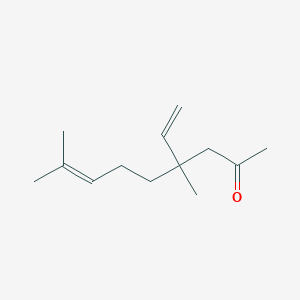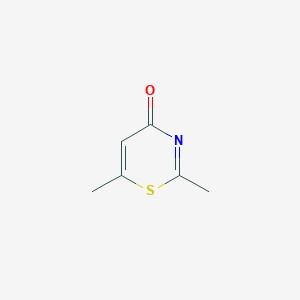
3,3-Bis(methylthio)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis(methylthio)butan-2-one is an organic compound with the molecular formula C6H12OS2. It is characterized by the presence of two methylthio groups attached to the third carbon of a butan-2-one backbone. This compound is known for its distinctive sulfurous odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Bis(methylthio)butan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-chloro-2-butanone with sodium methylthiolate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mechanism involves the nucleophilic substitution of the chlorine atom by the methylthio group.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(methylthio)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylthio groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Bis(methylthio)butan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the flavor and fragrance industry due to its distinctive odor.
Mechanism of Action
The mechanism of action of 3,3-Bis(methylthio)butan-2-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its sulfur-containing groups can form strong interactions with metal ions and other electrophilic centers, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
3,3-Bis(methylthio)butan-2-one oxime: Similar in structure but contains an oxime group.
3,3-Bis(ethylthio)butan-2-one: Similar but with ethylthio groups instead of methylthio groups.
3,3-Bis(methylthio)pentan-2-one: Similar but with an additional carbon in the backbone.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinctive chemical reactivity and odor properties. Its versatility in undergoing various chemical reactions makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
85153-62-4 |
|---|---|
Molecular Formula |
C6H12OS2 |
Molecular Weight |
164.3 g/mol |
IUPAC Name |
3,3-bis(methylsulfanyl)butan-2-one |
InChI |
InChI=1S/C6H12OS2/c1-5(7)6(2,8-3)9-4/h1-4H3 |
InChI Key |
SCVYHLNMCZVKKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(SC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[Bis(dimethylamino)methylidene]-N,N-dimethylurea](/img/structure/B14407444.png)
![(7R)-9-Formyl-1,4-dithiaspiro[4.4]non-8-en-7-yl benzoate](/img/structure/B14407451.png)
![1-[2,2-Bis(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14407452.png)

![N-[3-(2,4-Dimethylpentan-2-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B14407460.png)
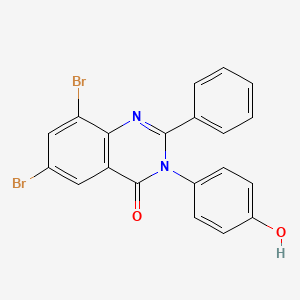
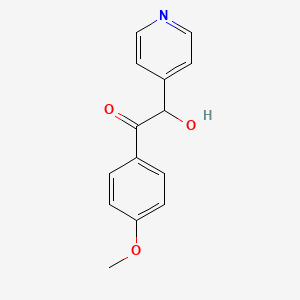
![(Z)-(4-methylphenyl)-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14407481.png)

